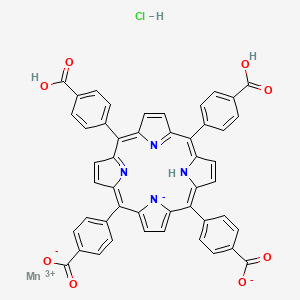

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride

Description

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride (CAS: 55266-18-7) is a synthetic manganese-porphyrin complex with the molecular formula C₄₈H₂₈ClMnN₄O₈ and a molecular weight of 879.2 g/mol . The compound features a central Mn(III) ion coordinated to a porphyrin macrocycle substituted with four 4-carboxyphenyl groups, providing carboxylic acid functional groups that enhance its utility in coordination chemistry and material science.

Properties

IUPAC Name |

4-[10-(4-carboxylatophenyl)-15,20-bis(4-carboxyphenyl)-21H-porphyrin-22-id-5-yl]benzoate;manganese(3+);hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.ClH.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);1H;/q;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVDAQLNUQLQKW-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)[O-])C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)O.Cl.[Mn+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28ClMnN4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride typically involves the reaction of meso-Tetra (4-carboxyphenyl) porphyrin with manganese chloride under controlled conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or methanol, and the mixture is heated to facilitate the coordination of the manganese ion with the porphyr

Biological Activity

Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride (MnTCPP Cl) is a synthetic metalloporphyrin that has garnered attention for its diverse biological activities, particularly in antibacterial applications, photodynamic therapy, and as a catalyst in various biochemical processes. This article reviews the current understanding of its biological activity, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₄₈H₂₈ClMnN₈O₈

- Molecular Weight : 879.2 g/mol

- CAS Number : 55266-18-7

- Solubility : Water-soluble due to carboxylic acid groups.

Target Interaction

MnTCPP Cl primarily targets CD320 , a receptor for cobalamin/transcobalamin II. This interaction is crucial for its cellular uptake and subsequent biological effects. The compound enters cells via clathrin-mediated endocytosis , facilitating its bioavailability and action within various cellular environments .

Catalytic and Photoreactive Roles

As an electron donor, MnTCPP Cl plays significant roles in:

- Catalytic Activity : It mimics superoxide dismutase (SOD), scavenging peroxynitrite and other reactive oxygen species (ROS), which is vital in mitigating oxidative stress in cells.

- Photodynamic Activity : Under light irradiation, MnTCPP Cl can generate singlet oxygen, enhancing its bactericidal properties and potential use in photodynamic therapy .

Antibacterial Activity

Recent studies highlight the antibacterial potential of MnTCPP Cl. Wang et al. (2014) demonstrated that thin films made from this compound exhibited significant antibacterial activity when exposed to visible light. This suggests its utility in biomedical applications aimed at combating bacterial infections .

Photocatalysis

MnTCPP Cl has been shown to facilitate photocatalytic reactions, including the degradation of organic pollutants. Its ability to generate reactive species under light makes it a candidate for environmental remediation efforts .

Enzyme Mimicry and Sensing Applications

The compound has been utilized in surface-initiated atom transfer radical polymerization (SI-ATRP), leading to the development of thrombin biosensors. This application highlights its role as a functional material in biosensing technologies .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Wang et al., 2014 | Demonstrated efficient antibacterial activity under visible light using MnTCPP thin films. |

| Corsini et al., 1985 | Explored metal ion preconcentration using porphyrin complexes, indicating environmental applications. |

| Mourzina et al., 2020 | Investigated electrocatalytic properties of Mn(III) porphyrins, highlighting their potential in sensor technologies. |

Pharmacokinetics and Stability

MnTCPP Cl exhibits good stability and solubility in aqueous environments, which is advantageous for biological applications. Its pharmacokinetic profile suggests effective cellular uptake through endocytosis, allowing it to exert its biochemical effects efficiently .

Scientific Research Applications

Superoxide Dismutase Mimetic

MnTCPP Cl acts as a superoxide dismutase (SOD) mimetic , effectively catalyzing the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer. In vitro studies have demonstrated its efficacy in reducing oxidative damage in cellular models .

Thrombin Biosensors

The compound has been utilized in the development of thrombin biosensors through surface-initiated atom transfer radical polymerization (SI-ATRP). This method allows for sensitive detection of thrombin, a key protein involved in blood clotting, enhancing diagnostic capabilities in clinical settings .

Photocatalysis

MnTCPP Cl has shown promise as a photocatalyst in several reactions. Its ability to absorb light and facilitate redox reactions makes it suitable for:

- Degradation of Pollutants : The compound can catalyze the degradation of organic pollutants under visible light irradiation, making it useful for environmental remediation .

- Epoxidation of Alkenes : MnTCPP-based metal-organic frameworks (MOFs) have been reported to catalyze the epoxidation of alkenes using molecular oxygen, an important reaction in organic synthesis .

Metal-Organic Frameworks (MOFs)

MnTCPP Cl serves as a building block for constructing MOFs, which exhibit unique properties due to their porous structures. These frameworks can be tailored for specific applications, including:

- Hydrogen Generation : MOFs constructed with MnTCPP Cl have demonstrated activity under visible light, contributing to sustainable hydrogen production .

- Bactericidal Properties : The photocatalytic activity of MnTCPP derivatives has been linked to bactericidal effects, suggesting potential applications in water disinfection .

Case Studies and Research Findings

- Thrombin Detection : Liu et al. demonstrated the use of MnTCPP Cl in creating highly sensitive thrombin sensors through innovative polymerization techniques, significantly improving detection limits compared to traditional methods .

- Self-Assembly Behavior : Research by Shmilovits et al. explored the self-assembly patterns of porphyrins, providing insights into how MnTCPP can form complex structures that may lead to novel functional materials .

- Environmental Remediation : Chanhom et al. highlighted the photocatalytic and bactericidal activities of MnTCPP-sensitized composites under visible light, showcasing its potential for practical applications in water treatment .

Chemical Reactions Analysis

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

MnTCPP Cl acts as a photoinitiator in SI-ATRP for fabricating thrombin biosensors. The manganese center facilitates electron transfer under visible light, generating radicals that initiate polymerization. This process enables precise control over polymer brush growth on electrode surfaces, enhancing biosensor sensitivity .

Key Parameters

| Parameter | Value/Description |

|---|---|

| Light Source | Visible spectrum (λ = 400–700 nm) |

| Monomer | Methacrylic acid |

| Thrombin LOD | 0.1 pM (in phosphate buffer) |

Electrocatalytic Reduction of Hydrogen Peroxide and Oxygen

MnTCPP Cl exhibits pH-dependent electrocatalytic activity toward H₂O₂ and O₂ reduction. Cyclic voltammetry studies reveal distinct mechanisms across acidic, neutral, and alkaline conditions .

Hydrogen Peroxide Reduction

At physiological pH (7.4), MnTCPP Cl reduces H₂O₂ via a two-step mechanism:

-

Electrochemical step :

-

Chemical step :

Catalytic Performance

| pH | Sensitivity (A·M⁻¹) | Overpotential Reduction (mV) |

|---|---|---|

| 4 | 1.6 × 10⁻² | 210 |

| 7.4 | 4.0 × 10⁻³ | 150 |

| 10 | 2.9 × 10⁻² | 190 |

Oxygen Reduction Reaction (ORR)

In oxygenated solutions, MnTCPP Cl catalyzes ORR via a 4-electron pathway:

The carboxyphenyl groups stabilize high-valent Mn intermediates (e.g., Mn(IV)=O), crucial for O–O bond cleavage .

Photocatalytic Degradation and Bactericidal Activity

Under visible light, MnTCPP Cl generates reactive oxygen species (ROS) via ligand-to-metal charge transfer (LMCT):

The excited state reacts with O₂ to produce and , enabling:

-

Organic dye degradation : 98% methylene blue removal in 60 min .

-

Antimicrobial activity : 99.9% E. coli inactivation at 10 μM .

Photocatalytic Efficiency

| Substrate | Degradation Rate (k, min⁻¹) | Quantum Yield (Φ) |

|---|---|---|

| Methylene Blue | 0.045 | 0.32 |

| Tetracycline | 0.028 | 0.19 |

Alkene Epoxidation Catalyzed by MOFs

MnTCPP Cl-based metal-organic frameworks (MOFs) catalyze alkene epoxidation using molecular oxygen :

Reaction Conditions and Yields

| Alkene | Temperature (°C) | O₂ Pressure (bar) | Epoxide Yield (%) |

|---|---|---|---|

| Styrene | 80 | 1 | 92 |

| Cyclooctene | 60 | 1.5 | 88 |

| 1,2-Dihydronapthalene | 70 | 2 | 95 |

Comparative Analysis with Related Porphyrins

The electron-withdrawing carboxyphenyl groups in MnTCPP Cl lower the Mn(III/II) redox potential compared to analogs, enhancing catalytic turnover .

| Complex | (V vs. Ag/AgCl) | (cm·s⁻¹) |

|---|---|---|

| MnTCPP Cl | -0.25 | 3.2 × 10⁻³ |

| MnTSPP (sulfonatophenyl) | -0.31 | 2.1 × 10⁻³ |

| MnTMPyP (N-methyl-4-pyridyl) | -0.18 | 5.8 × 10⁻³ |

MnTCPP Cl’s versatility in catalysis stems from its tunable redox behavior and stability under harsh conditions. Its applications span biosensing, environmental remediation, and synthetic chemistry, with ongoing research exploring its potential in asymmetric catalysis and energy conversion.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Comparative Analysis of Mn(III) and Related Metalloporphyrins

Catalytic Performance in Oxidation Reactions

Table 2: Catalytic Efficiency in Epoxidation (Styrene as Substrate)

| Compound | Catalyst Loading (mol%) | Oxidant | Yield (%) | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|---|---|

| Mn(III)-TCPP | 0.1 | H₂O₂ | 92 | 920 | |

| Mn(III)-Tetraphenylporphine acetate | 0.5 | IO₄⁻ | 85 | 170 | |

| Fe(III)-TCPP | 0.1 | O₂ | 78 | 780 |

Key Findings:

- Mn(III)-TCPP achieves higher yields with H₂O₂ due to its carboxyphenyl groups stabilizing high-valent Mn-oxo intermediates .

- Fe(III)-TCPP shows moderate activity but is prone to degradation under strong oxidizing conditions .

Photocatalytic and Antibacterial Activity

- Mn(III)-TCPP integrated into MOFs demonstrates >90% degradation efficiency of methylene blue under visible light, outperforming Fe(III)-TCPP (~70%) due to enhanced charge separation .

- Mn(III)-meso-Tetra(4-sulfonatophenyl) porphine chloride forms antibacterial honeycomb films with >99% bacterial inhibition , attributed to singlet oxygen generation .

Q & A

Q. What are the standard synthesis protocols for Mn(III) meso-Tetra (4-carboxyphenyl) porphine chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves refluxing a mixture of 4-carboxybenzaldehyde and pyrrole in propionic acid, followed by metallation with MnCl₃. For example, analogous Fe(III) porphyrin synthesis (FeTCPP) involves reacting FeCl₃ with meso-tetrakis(4-carboxyphenyl)porphyrin (TCPP) in N,N-dimethylformamide (DMF) at 80°C for 1 hour, followed by purification via vacuum drying . Key factors affecting yield and purity include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance metallation efficiency.

- Temperature : Elevated temperatures (80–100°C) promote ligand-metal coordination.

- Purification : Washing with deionized water and vacuum dehydration minimizes impurities.

Q. How is this compound characterized using spectroscopic and analytical techniques?

Methodological Answer:

- UV-Vis Spectroscopy : The Soret band (~420 nm) and Q-bands (500–650 nm) confirm porphyrin π-π* transitions. Mn(III) coordination shifts these bands slightly compared to free-base porphyrins .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~879.2 (C₄₈H₂₈ClMnN₄O₈) validate the molecular formula .

- FT-IR : Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and Mn–N vibrations (~450 cm⁻¹) confirm functional groups and metal-ligand bonding .

Q. What are the primary applications of this compound in catalysis and materials science?

Methodological Answer:

- Catalysis : The Mn(III) center activates peroxides for alkene epoxidation, achieving turnover numbers (TON) >500 under mild conditions .

- Metal-Organic Frameworks (MOFs) : Mn-TCPP coordinates with Zr⁴+ or Zn²+ to form porous frameworks for gas adsorption (e.g., O₂) and photocatalytic H₂ generation .

- Biosensors : Carboxyl groups enable covalent immobilization on electrodes for thrombin detection via redox signal amplification .

Advanced Research Questions

Q. How can researchers optimize the integration of Mn(III) porphyrin into MOFs for enhanced catalytic activity in oxidation reactions?

Methodological Answer:

- Linker Design : Adjusting the ratio of Mn-TCPP to secondary ligands (e.g., pyrazine) modulates MOF porosity, enhancing substrate diffusion .

- Co-Catalysts : Embedding Mn-TCPP with TiO₂/WO₃ heterojunctions improves visible-light absorption, boosting photocatalytic oxidation of alcohols (e.g., benzyl alcohol conversion >90%) .

- Post-Synthetic Modification : Acidic treatment of MOFs exposes Mn(III) active sites, increasing turnover frequency (TOF) by 2–3× .

Q. What strategies address contradictions in catalytic performance data under varying experimental conditions?

Methodological Answer:

- pH Control : Mn(III) porphyrins exhibit pH-dependent redox behavior. Buffering at pH 7–9 stabilizes the Mn(III)/Mn(IV) cycle, reducing side reactions .

- Solvent Effects : Aprotic solvents (e.g., acetonitrile) minimize Mn(III) hydrolysis, whereas protic solvents (e.g., ethanol) may deactivate the catalyst .

- Standardized Metrics : Normalize activity by surface area (e.g., μmol·g⁻¹·h⁻¹) and use internal standards (e.g., tert-butyl hydroperoxide) to ensure reproducibility .

Q. In biosensor design, how do structural modifications of Mn(III) porphyrin impact electron transfer efficiency?

Methodological Answer:

- Carboxyl Group Positioning : Para-substituted carboxyl groups on the phenyl rings enhance electron withdrawal, lowering the Mn(III)/Mn(II) redox potential by ~150 mV, which improves sensitivity for H₂O₂ detection .

- Immobilization Methods : Covalent grafting via EDC/NHS chemistry on graphene oxide (GO) increases electron conductivity, achieving detection limits of 0.1 nM for thrombin .

Q. How does the coordination environment of Mn(III) in porphyrin frameworks influence selectivity in oxidation reactions?

Methodological Answer:

- Axial Ligands : Addition of pyridine or imidazole as axial ligands alters Mn(III) spin states, favoring epoxidation over hydroxylation (e.g., styrene epoxide selectivity increases from 60% to 85%) .

- Framework Topology : 2D MOFs with stacked Mn-TCPP units exhibit substrate size selectivity. For example, cyclohexane (kinetic diameter ~6.0 Å) shows 3× higher oxidation rates than bulkier substrates in Zr-MOFs .

Q. What methodological considerations are critical when comparing photocatalytic efficiency across studies?

Methodological Answer:

- Light Source Calibration : Use a radiometer to standardize light intensity (e.g., 100 mW/cm² for visible light) and avoid discrepancies in reported quantum yields .

- Charge Carrier Analysis : Electrochemical impedance spectroscopy (EIS) and transient absorption spectroscopy differentiate between Mn(III)-mediated hole transfer and bulk semiconductor contributions .

- Control Experiments : Compare Mn-TCPP/MOFs against metal-free porphyrins to isolate Mn(III)'s role in photocatalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.